An In-depth Technical Guide to 2,3,4-Trimethoxycinnamic Acid: Core Properties and Scientific Insights
An In-depth Technical Guide to 2,3,4-Trimethoxycinnamic Acid: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxycinnamic acid is a substituted cinnamic acid derivative that has garnered interest within the scientific community due to its potential applications in medicinal chemistry and materials science. As a member of the phenylpropanoid class, it shares a structural backbone with numerous biologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties of 2,3,4-Trimethoxycinnamic acid, including its physicochemical characteristics, synthesis, and purification, with a comparative look at its more extensively studied isomers. While research into the specific biological activities of the 2,3,4-isomer is still emerging, this document aims to consolidate the available knowledge to support further investigation and application.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,3,4-Trimethoxycinnamic acid is essential for its application in research and development. These properties influence its solubility, reactivity, and bioavailability. The key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Melting Point | 172-174 °C | |
| Boiling Point (est.) | 300.83 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Appearance | Powder | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 33130-03-9 | [1] |
Synthesis and Purification
The synthesis of trans-2,3,4-Trimethoxycinnamic acid is commonly achieved through the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid.
Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation[2]
Materials:
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2,3,4-Trimethoxybenzaldehyde
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Malonic acid
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1,4-diazabicyclo[2.2.2]octane (DABCO)
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N,N-dimethyl-formamide (DMF)
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Ethyl acetate
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Water
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Chloroform
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Hexane
Procedure:
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To a solution of 2,3,4-trimethoxybenzaldehyde (1.0 equivalent) and malonic acid (2.0 equivalents) in N,N-dimethyl-formamide (5 mL), add 1,4-diazabicyclo[2.2.2]octane (2.0 equivalents).
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Stir the reaction mixture at 100-110 °C for 60-90 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
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The crude product is then purified by recrystallization from a chloroform/hexane system to yield trans-2,3,4-Trimethoxycinnamic acid.
Biological Activities and Signaling Pathways: A Comparative Perspective
While direct and extensive studies on the biological activities and associated signaling pathways of 2,3,4-Trimethoxycinnamic acid are limited, research on its isomers, particularly the 3,4,5- and 2,4,5-trimethoxy derivatives, provides valuable insights into its potential pharmacological relevance.
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3,4,5-Trimethoxycinnamic Acid (TMCA): This isomer is a well-documented bioactive compound with a range of pharmacological effects, including antitumor, antiviral, and central nervous system (CNS) activities.[2] It has been shown to act as a GABA-A/BZ receptor agonist, contributing to its anticonvulsant and sedative properties.[2] Furthermore, TMCA derivatives have been investigated for their ability to induce apoptosis in cancer cells and modulate signaling pathways such as the NF-κB, MAPK, and JAK/STAT pathways.[2]
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2,4,5-Trimethoxycinnamic Acid: This isomer is a major metabolite of α-asarone and has demonstrated hypocholesterolemic and cholelitholytic properties.[3] Studies have shown that it can decrease total serum cholesterol and LDL-cholesterol levels.[3]
The biological activities of these related compounds suggest that 2,3,4-Trimethoxycinnamic acid may also possess interesting pharmacological properties worthy of investigation. Its structural similarity to these active isomers makes it a candidate for screening in various biological assays.
Analytical Characterization
The identity and purity of 2,3,4-Trimethoxycinnamic acid are typically confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the structure of the molecule. A certificate of analysis for trans-2,3,4-Trimethoxycinnamic acid indicates that the ¹H-NMR data is consistent with its chemical structure.[1]
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Purity Analysis: The purity of the compound is generally determined by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). A purity of ≥98% is commercially available.[1]
Conclusion and Future Directions
2,3,4-Trimethoxycinnamic acid presents a molecule of interest for further scientific exploration. While its fundamental physicochemical properties and a reliable synthetic route have been established, a significant opportunity exists to investigate its biological activities and mechanism of action. Drawing parallels from its structurally related isomers, future research could focus on screening 2,3,4-Trimethoxycinnamic acid for anticancer, antiviral, neuropharmacological, and metabolic regulatory effects. Elucidating its specific molecular targets and signaling pathway interactions will be crucial in unlocking its full therapeutic potential. This technical guide serves as a foundational resource to encourage and support these future research endeavors.
References
- 1. chemfaces.com [chemfaces.com]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,5-trimethoxycinnamic acid: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]
